MZP-55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

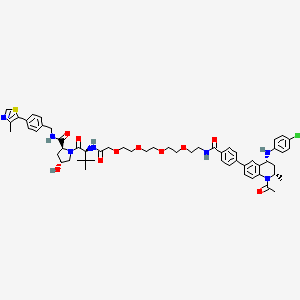

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNJFZTYJNBAN-HYXXSBGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H70ClN7O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1080.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010159-48-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Core Mechanism of MZP-55: A Technical Guide to a Selective BET Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

MZP-55 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4. As a heterobifunctional molecule, this compound functions by hijacking the cell's natural protein disposal system to eliminate these key epigenetic readers, which are implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes.

Mechanism of Action: The PROTAC Approach

This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a polyethylene glycol (PEG) linker to a ligand that binds to the bromodomains of BET proteins.

The primary steps in the mechanism of action are as follows:

-

Ternary Complex Formation : this compound simultaneously binds to a BET protein (BRD3 or BRD4) and the VHL E3 ligase, bringing them into close proximity to form a stable ternary complex.

-

Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BET protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated BET protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while this compound is released and can engage in another cycle of degradation.

This catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of a significant amount of target protein.

Signaling Pathway and Downstream Effects

The degradation of BRD4 by this compound has significant downstream consequences on gene transcription. BRD4 is a critical reader of acetylated lysine residues on histones and plays a pivotal role in the transcriptional activation of key oncogenes, most notably c-Myc. By removing BRD4 from chromatin, this compound effectively suppresses the transcription of c-Myc and its target genes, which are involved in cell proliferation, growth, and survival. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, degradation potency, and cellular activity.

Table 1: Binding Affinities and Ternary Complex Formation

| Parameter | Value | Description |

| Brd4BD2 Kd | 8 nM | Dissociation constant for the second bromodomain of BRD4. |

| VHL Kd | 105 ± 24 nM | Dissociation constant for the VHL E3 ligase complex. |

| Ternary Complex Kd | 180 nM | Dissociation constant for the VHL:this compound:Brd4BD2 ternary complex. |

| Ternary Complex t1/2 | 1 s | Half-life of the VHL:this compound:Brd4BD2 ternary complex. |

Table 2: In Vitro Degradation and Anti-proliferative Activity

| Parameter | Cell Line | Value | Description |

| Brd4 pDC50 | HeLa | 8.1 | Negative log of the half-maximal degradation concentration for BRD4. |

| Brd4 Dmax | HeLa | 95% | Maximum degradation of BRD4. |

| Brd3 pDC50 | HeLa | 7.7 | Negative log of the half-maximal degradation concentration for BRD3. |

| Brd3 Dmax | HeLa | 92% | Maximum degradation of BRD3. |

| pEC50 | MV4;11 | 7.31 ± 0.03 | Negative log of the half-maximal effective concentration for anti-proliferative activity. |

| pEC50 | HL-60 | 6.57 ± 0.02 | Negative log of the half-maximal effective concentration for anti-proliferative activity. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins (BRD3, BRD4) and the downstream effector (c-Myc) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11, HL-60) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4, BRD3, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., MV4;11, HL-60) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a highly effective and selective degrader of BRD3 and BRD4, operating through the PROTAC mechanism of action. By inducing the proteasomal degradation of these key epigenetic regulators, this compound leads to the downstream suppression of the c-Myc oncogene, resulting in potent anti-proliferative effects in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of BET protein degradation.

The Role of MZP-55 in the Recruitment of the von Hippel-Lindau (VHL) E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of MZP-55, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target bromodomain and extraterminal (BET) proteins for degradation. This document outlines the core principles of this compound-mediated protein degradation, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Introduction to this compound and VHL E3 Ligase

The ubiquitin-proteasome system is a critical cellular pathway for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ligase complex, which also includes Elongin C, Elongin B, Cullin-2, and Rbx1.

PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.

This compound is a PROTAC designed to induce the degradation of BET proteins, specifically BRD3 and BRD4, which are involved in transcriptional regulation and are attractive targets in oncology. This compound achieves this by simultaneously binding to a BET protein and the VHL E3 ligase, thereby mediating the formation of a ternary complex.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinities and cellular activities.

Table 1: Binding Affinities of this compound

| Interacting Molecules | Dissociation Constant (Kd) |

| This compound and VHL-EloC-EloB (VCB) complex | 105 ± 24 nM[1] |

| This compound and Brd4BD2 | 8 nM[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value |

| MV4;11 (Acute Myeloid Leukemia) | pEC50 | 7.31 ± 0.03[1] |

| HL60 (Acute Promyelocytic Leukemia) | pEC50 | 6.57 ± 0.02[1] |

Signaling Pathways and Molecular Interactions

The recruitment of the VHL E3 ligase by this compound to a target BET protein is a multi-step process involving specific molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

The VHL E3 Ubiquitin Ligase Complex

The VHL E3 ligase is a multi-subunit complex. The core components are the VHL protein, which serves as the substrate receptor, Elongin C and Elongin B, which stabilize the complex, Cullin 2 (CUL2), a scaffold protein, and RING-box protein 1 (RBX1), which recruits the E2 ubiquitin-conjugating enzyme.

This compound-Mediated Ternary Complex Formation

This compound acts as a molecular bridge, facilitating the interaction between the VHL E3 ligase and a target BET protein (e.g., BRD4). This ternary complex is essential for the subsequent ubiquitination of the target protein.

PROTAC Mechanism of Action Workflow

The overall workflow of this compound-induced protein degradation involves ternary complex formation, ubiquitination, and proteasomal degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and activity of this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

Objective: To determine the binding affinity (Kd) of this compound to the VCB complex.

Materials:

-

Purified VCB protein complex

-

This compound

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

DMSO

Procedure:

-

Sample Preparation:

-

Dialyze the purified VCB protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare the final this compound solution by diluting the stock into the ITC buffer. The final DMSO concentration should be matched in the protein solution.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters (e.g., 19 injections of 2 µL each with a 150-second spacing).

-

-

Loading the Instrument:

-

Load the VCB protein solution (e.g., 20-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 200-500 µM) into the syringe.

-

-

Data Acquisition:

-

Perform the titration experiment.

-

Perform a control titration by injecting this compound into the buffer to account for the heat of dilution.

-

-

Data Analysis:

-

Subtract the control data from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

-

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

Materials:

-

MV4;11 or HL60 cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

This compound

-

DMSO

-

384-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed MV4;11 or HL60 cells into 384-well plates at a density of 3 x 105 cells/mL in a final volume of 50 µL per well.[1]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted this compound or a DMSO vehicle control (e.g., 0.05%) to the wells.

-

-

Incubation:

-

Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

-

Measurement of Cell Viability:

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as recommended by the manufacturer to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control.

-

Plot the normalized data against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the EC50 and pEC50 values.

-

Western Blotting for BRD4 Degradation

Objective: To confirm the degradation of BRD4 in cells treated with this compound.

Materials:

-

MV4;11 or HL60 cells

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the BRD4 protein levels relative to the loading control.

-

Conclusion

This compound is a potent PROTAC that effectively recruits the VHL E3 ligase to induce the degradation of BRD3 and BRD4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation. The ability to harness the cellular protein degradation machinery through molecules like this compound represents a promising therapeutic strategy for a range of diseases, including cancer. Further research into the structural and mechanistic details of the ternary complexes formed by such molecules will continue to drive the development of next-generation protein degraders with improved potency and selectivity.

References

The Biological Targets and Pathways Affected by MZP-55: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZP-55 is a potent and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically Bromodomain-containing protein 3 (BRD3) and Bromodomain-containing protein 4 (BRD4). By hijacking the cell's ubiquitin-proteasome system, this compound offers a powerful approach to probe the biological functions of these epigenetic readers and presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the biological targets and cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound: A Selective BET Degrader

This compound is a chemical probe designed to induce the rapid and efficient degradation of BRD3 and BRD4. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible linker to a ligand that binds to the bromodomains of BRD3 and BRD4. This ternary complex formation facilitates the polyubiquitination of BRD3/4, marking them for degradation by the 26S proteasome. This targeted protein degradation approach allows for the study of protein function beyond simple inhibition, as it removes the entire protein scaffold and its associated functions.

Biological Targets of this compound

The primary biological targets of this compound are BRD3 and BRD4, two members of the BET family of proteins. These proteins are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for their role as "epigenetic readers," translating the histone code into downstream gene expression programs.

-

BRD4: A well-studied BET protein, BRD4 is a key regulator of transcription. It recruits the Positive Transcription Elongation Factor b (P-TEFb) to promoter regions, leading to the phosphorylation of RNA Polymerase II and promoting transcriptional elongation. BRD4 is critically involved in the expression of key oncogenes, including c-Myc, and plays a role in DNA damage repair and NF-κB signaling.[1]

-

BRD3: While sharing structural and functional similarities with BRD4, BRD3 also has distinct roles in transcriptional regulation.[2][3] It has been shown to be involved in nucleosome remodeling and can interact with RNA molecules.[2] Like BRD4, it plays a role in facilitating RNA polymerase II transcription through acetylated nucleosomes.[4][5]

Signaling Pathways Modulated by this compound

By inducing the degradation of BRD3 and BRD4, this compound profoundly impacts cellular signaling pathways that are dependent on the function of these proteins. The most well-documented downstream effect is the suppression of the c-Myc oncogenic pathway.

The c-Myc Signaling Pathway

c-Myc is a master transcriptional regulator that controls a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[6][7] The expression of the MYC gene is tightly regulated by BRD4, which binds to super-enhancer regions associated with the MYC locus. Degradation of BRD4 by this compound leads to the eviction of the transcriptional machinery from these regulatory regions, resulting in a rapid and sustained downregulation of c-Myc protein levels. This, in turn, affects numerous downstream processes:

-

Cell Cycle Progression: c-Myc is a critical driver of the G1-S phase transition. Its downregulation by this compound can lead to cell cycle arrest.

-

Apoptosis: While a potent mitogen, c-Myc can also induce apoptosis. The cellular context determines the ultimate outcome of c-Myc depletion.

-

Metabolism: c-Myc orchestrates metabolic reprogramming in cancer cells. Its suppression can revert these changes.

-

Immune Regulation: c-Myc plays a role in the regulation of immune cell activation and function.[8]

Figure 1: this compound mediated degradation of BRD4 and its impact on the c-Myc signaling pathway.

Other Potential Pathways

Given the multifaceted roles of BRD3 and BRD4, this compound likely affects other signaling pathways, including:

-

NF-κB Signaling: BRD4 has been shown to be a co-activator for NF-κB, a key regulator of inflammation and cell survival. Degradation of BRD4 could therefore lead to the suppression of NF-κB target genes.

-

DNA Damage Response: BRD4 is recruited to sites of DNA damage and participates in the repair process. The impact of this compound on cellular responses to genotoxic stress warrants further investigation.

-

Regulation of Snail: Targeted inhibition of BRD4 has been shown to suppress the migration and epithelial-mesenchymal transition (EMT) of breast cancer cells by downregulating the transcription factor Snail.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Ternary Complex Formation

| Parameter | Value | Description |

| Brd4BD2 Kd | 8 nM | Dissociation constant for the binding of this compound to the second bromodomain of BRD4. |

| VCB Kd | 105 ± 24 nM | Dissociation constant for the binding of this compound to the VHL-EloC-EloB complex. |

Table 2: Cellular Degradation and Anti-proliferative Activity

| Cell Line | pDC50 (BRD4) | Dmax (BRD4) | pEC50 (Viability) |

| HeLa | 8.1 | >95% | Not Reported |

| MV4;11 | Not Reported | Not Reported | 7.31 ± 0.03 |

| HL60 | Not Reported | Not Reported | 6.57 ± 0.02 |

pDC50: negative logarithm of the concentration required for 50% maximal degradation. Dmax: maximum percentage of protein degradation. pEC50: negative logarithm of the concentration required for 50% maximal effect on cell viability.

Detailed Experimental Protocols

Western Blotting for PROTAC-mediated Degradation

This protocol is adapted from standard procedures to assess the degradation of target proteins following PROTAC treatment.[10][11][12]

Materials:

-

Cell lines of interest (e.g., HeLa, MV4;11, HL60)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD3, anti-BRD4, anti-c-Myc, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound or DMSO for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Figure 2: Experimental workflow for Western Blotting analysis of PROTAC-mediated degradation.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[13][14][15][16][17]

Materials:

-

Cell lines of interest

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for analyzing the binding of this compound to its target proteins using SPR.[18][19][20][21][22]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant purified BRD3 or BRD4 protein

-

Recombinant purified VHL-EloB-EloC (VCB) complex

-

This compound

-

Immobilization buffers (e.g., acetate buffer at various pH)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization: Immobilize the target protein (e.g., BRD4) onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface.

-

Data Acquisition: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units).

-

Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. Bromodomain-containing protein 3 - Wikipedia [en.wikipedia.org]

- 3. What are BRD3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MYC in Regulating Immunity: Metabolism and Beyond [mdpi.com]

- 9. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 21. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 22. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]

The Domino Effect: A Technical Guide to the Downstream Consequences of BRD4 Degradation by MZP-55

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a variety of malignancies. MZP-55, a potent and selective proteolysis-targeting chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of BRD4. This technical guide provides an in-depth analysis of the downstream effects of BRD4 degradation by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows. Our focus is to equip researchers and drug development professionals with the necessary information to investigate and leverage this promising anti-cancer approach.

Introduction

The Bromodomain and Extra-Terminal (BET) protein family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in transcriptional regulation.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] BRD4, in particular, is a key activator of many oncogenes, including the master regulator c-Myc.[2][3] Its overexpression or aberrant activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][4]

Traditional approaches to targeting BRD4 have focused on small molecule inhibitors that block its bromodomain function. However, a newer and potentially more efficacious strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6]

This compound is a PROTAC that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase linked to a BET inhibitor.[5][7] This design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] this compound exhibits preferential degradation of BRD3 and BRD4 over BRD2.[5][7] This guide delves into the downstream molecular and cellular consequences of this targeted degradation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the induction of BRD4 degradation. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple BRD4 proteins.

Quantitative Effects of this compound on BET Protein Levels and Cell Viability

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating potent and selective degradation of BRD4 and BRD3, leading to significant anti-proliferative effects.

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation | |||

| pDC50 | HeLa | 8.1 | [7] |

| Dmax | HeLa | 95% | [7] |

| BRD3 Degradation | |||

| pDC50 | HeLa | 7.7 | [7] |

| Dmax | HeLa | 92% | [7] |

| Cell Viability | |||

| pEC50 | MV4;11 (AML) | 7.1 | [7] |

| pEC50 | HL-60 (AML) | 6.4 | [7] |

Table 1: In vitro activity of this compound. pDC50 represents the negative logarithm of the concentration causing 50% protein degradation. Dmax is the maximum percentage of protein degradation. pEC50 is the negative logarithm of the effective concentration causing 50% reduction in cell viability.

Downstream Signaling Pathways Affected by BRD4 Degradation

The degradation of BRD4 initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes. The most well-documented of these is the downregulation of c-Myc.

Degradation of BRD4 leads to the eviction of this transcriptional co-activator from the promoter and enhancer regions of the c-Myc gene, resulting in a significant reduction in c-Myc mRNA and protein levels.[3][5] As c-Myc is a critical driver of cell proliferation and an inhibitor of apoptosis, its downregulation is a primary contributor to the anti-cancer effects of this compound.[8][9] This leads to cell cycle arrest and induction of apoptosis in cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for investigating the effects of this compound. Below are methodologies for key assays.

Western Blotting for BRD4 Degradation

This protocol is for assessing the extent of BRD4 protein degradation following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or MV4;11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., anti-α-tubulin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using densitometry software.

Quantitative Real-Time PCR (RT-qPCR) for c-Myc Expression

This protocol measures the change in c-Myc mRNA levels following BRD4 degradation.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include wells with untreated cells (negative control) and wells with media only (background control).

-

MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.

Conclusion

This compound represents a powerful tool for investigating the biological roles of BRD4 and holds significant promise as a therapeutic agent. By inducing the selective degradation of BRD4, this compound effectively downregulates the expression of key oncogenes like c-Myc, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the downstream consequences of BRD4 degradation and to advance the development of next-generation epigenetic therapies. The use of PROTACs like this compound offers a distinct advantage over traditional inhibitors by eliminating the target protein, a strategy that may lead to a more profound and durable therapeutic response.

References

- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Emergence of MZP-54: A Targeted Approach to Cancer Therapy Through Selective Protein Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: This document pertains to MZP-54, a selective BRD3/4 PROTAC degrader. Initial inquiries regarding "MZP-55" have yielded no specific results in the scientific literature, suggesting a possible typographical error. The following information is based on published preclinical data for MZP-54.

Introduction

In the evolving landscape of oncology research, targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs that, instead of merely inhibiting protein function, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. MZP-54 is a PROTAC designed to selectively target and degrade bromodomain and extra-terminal (BET) proteins BRD3 and BRD4, key regulators of gene expression implicated in a variety of cancers, particularly acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core principles, experimental validation, and potential applications of MZP-54 in cancer research.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

MZP-54 is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that targets the bromodomains of BRD3 and BRD4, and a linker connecting these two moieties.[1][2] By simultaneously binding to both the target protein (BRD3/4) and the E3 ligase, MZP-54 facilitates the formation of a ternary complex.[3][4][5] This proximity induces the VHL E3 ligase to polyubiquitinate BRD3/4, marking them for recognition and subsequent degradation by the 26S proteasome.[6] This catalytic process allows a single molecule of MZP-54 to induce the degradation of multiple target protein molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Selectivity of MZP-55: A Technical Guide to its Interaction with BET Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of MZP-55, a potent Proteolysis Targeting Chimera (PROTAC), for the Bromodomain and Extra-Terminal (BET) family of proteins. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for understanding the nuanced interactions of this compound with its targets.

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This recognition is mediated by two tandem bromodomains (BD1 and BD2) present in each BET protein.[2] By binding to acetylated chromatin, BET proteins play a pivotal role in regulating gene transcription, making them attractive therapeutic targets in oncology and inflammatory diseases.[2][3]

This compound is a heterobifunctional PROTAC designed to induce the degradation of BET proteins.[4] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another moiety that targets BET bromodomains.[4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[4]

Selectivity Profile of this compound

This compound exhibits notable selectivity for the degradation of BRD3 and BRD4 over BRD2.[4][3] This preferential degradation is a key characteristic that distinguishes it from pan-BET inhibitors. The available quantitative data for this compound's binding and degradation activity are summarized below.

Quantitative Binding Affinity and Degradation Data

The following tables present the known dissociation constants (Kd) for this compound with its direct targets and its cellular degradation efficacy for BET proteins.

| Target Protein | Bromodomain | Binding Affinity (Kd) | Method |

| BRD4 | BD2 | 8 nM[3] | Not Specified |

| VHL E3 Ligase | - | 110 nM[3] | Not Specified |

| BRD2 | BD1, BD2 | Data not publicly available | - |

| BRD3 | BD1, BD2 | Data not publicly available | - |

| BRD4 | BD1 | Data not publicly available | - |

| BRDT | BD1, BD2 | Data not publicly available | - |

| Target Protein | Cell Line | pDC50 | Dmax (%) |

| BRD3 | HeLa | 7.7[3] | 92[3] |

| BRD4 | HeLa | 8.1[3] | 95[3] |

| BRD2 | HeLa | No obvious effect[4] | - |

pDC50: negative logarithm of the concentration required for 50% of maximal degradation. Dmax: maximum percentage of protein degradation.

Experimental Protocols for Characterizing this compound

The following sections detail the methodologies for key experiments used to determine the selectivity and binding kinetics of BET-targeting PROTACs like this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay used to study biomolecular interactions. For BET inhibitors and PROTACs, it is often employed to measure the displacement of a biotinylated histone peptide from a His-tagged bromodomain.

Principle: Streptavidin-coated donor beads bind to a biotinylated histone H4 peptide (acetylated at specific lysine residues), and Nickel (Ni)-chelate acceptor beads bind to a His-tagged BET bromodomain. When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor or PROTAC that disrupts this interaction will reduce the signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

BET Bromodomain: Recombinant His-tagged BRD2, BRD3, BRD4 (BD1, BD2), or BRDT proteins are diluted in assay buffer to a final concentration of 20-100 nM.

-

Histone Peptide: Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is diluted in assay buffer to a final concentration of 20-100 nM.

-

This compound: A stock solution in DMSO is serially diluted in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.

-

AlphaScreen Beads: Streptavidin donor beads and Ni-chelate acceptor beads are reconstituted according to the manufacturer's instructions and diluted in assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of the diluted BET bromodomain solution to each well.

-

Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO).

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the biotinylated histone peptide solution.

-

Incubate for 60 minutes at room temperature.

-

In subdued light, add 5 µL of the prepared AlphaScreen bead mixture (donor and acceptor beads).

-

Incubate for 60-120 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the AlphaScreen signal, is determined by fitting the data to a four-parameter logistic equation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a BET bromodomain) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

-

Sample Preparation:

-

Protein: Recombinant BET bromodomain proteins are extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching. The final protein concentration in the sample cell is typically 10-50 µM.

-

Ligand: this compound is dissolved in the same dialysis buffer. The concentration of this compound in the injection syringe is typically 10-fold higher than the protein concentration (100-500 µM). The final DMSO concentration should be matched between the protein and ligand solutions and kept as low as possible (ideally <5%).

-

All solutions should be degassed prior to use to prevent bubble formation.

-

-

ITC Experiment:

-

The sample cell is filled with the BET bromodomain solution, and the injection syringe is filled with the this compound solution.

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell.

-

The heat change after each injection is measured until the binding reaction reaches saturation.

-

A control titration of this compound into the buffer is performed to subtract the heat of dilution.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for determining the kinetics (association and dissociation rates) of binding. For PROTACs, SPR can be used to study both binary and ternary complex formation.

Principle: One of the interacting partners (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Protocol for Ternary Complex Analysis:

-

Immobilization of E3 Ligase:

-

Recombinant VHL E3 ligase complex is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if His-tagged).

-

-

Binary Interaction (this compound and VHL):

-

A series of concentrations of this compound are injected over the immobilized VHL surface to determine the binary binding affinity and kinetics.

-

-

Ternary Complex Formation:

-

To study the formation of the VHL-MZP-55-BET ternary complex, a constant concentration of a BET bromodomain (e.g., BRD4-BD2) is pre-incubated with a series of concentrations of this compound.

-

These pre-incubated mixtures are then injected over the immobilized VHL surface.

-

The binding response is measured, and the kinetics of ternary complex formation and dissociation are determined.

-

-

Data Analysis:

-

The sensorgrams are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interactions or more complex models for ternary interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cooperativity (α), which describes how the binding of the first protein influences the binding of the second, can also be calculated.

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of BET proteins and the experimental workflow for assessing PROTAC selectivity.

Caption: BET Protein Signaling and this compound Mechanism of Action.

Caption: Workflow for Assessing BET-targeting PROTAC Selectivity.

Conclusion

This compound is a selective degrader of BRD3 and BRD4, demonstrating the potential for targeted protein degradation to achieve isoform specificity within the BET family. While a complete quantitative binding profile across all BET bromodomains is not yet publicly available, the existing data clearly indicate its preferential activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other BET-targeting PROTACs, enabling researchers to further elucidate their mechanisms of action and therapeutic potential.

References

The Crucial Role of the PEG Linker in the Architecture of MZP-55: A Technical Overview

For Immediate Release

DUNDEE, Scotland – November 20, 2025 – In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy and selectivity. This technical guide delves into the pivotal significance of the polyethylene glycol (PEG) linker in the structure of MZP-55, a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4. Developed as a chemical probe to study the consequences of BET protein degradation, the architecture of this compound, particularly its linker, offers critical insights for researchers, scientists, and drug development professionals in the field of oncology and beyond.

This compound is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a derivative of the I-BET726 inhibitor, which serves as the warhead for the BET bromodomains.[1][2] These two key components are connected by a PEG linker, a feature that is instrumental to the molecule's overall function and degradation profile.[1]

The Influence of the Linker on Biological Activity

The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Its length, composition, and attachment points can profoundly impact the efficacy and selectivity of the resulting degrader.[3] In the development of this compound, a systematic evaluation of different linker lengths was performed to optimize its biological activity.

Quantitative Analysis of Linker Effects

The following table summarizes the key quantitative data for this compound and its analogues, highlighting the impact of the PEG linker on their degradation and anti-proliferative activities in acute myeloid leukemia (AML) cell lines.

| Compound | Linker Length | Brd4 pDC50 (HeLa) | Brd4 Dmax (%) (HeLa) | Brd3 pDC50 (HeLa) | Brd3 Dmax (%) (HeLa) | pEC50 (MV4;11) | pEC50 (HL-60) |

| This compound | PEG4 | 8.1 | 95 | 7.7 | 92 | 7.1 | 6.4 |

| Analog 1 | PEG3 | 7.5 | 95 | 7.3 | 92 | 6.9 | 6.2 |

| Analog 2 | PEG2 | < 6 | < 50 | < 6 | < 50 | < 6 | < 6 |

Data compiled from Chan KH, et al. J Med Chem. 2018.[2]

pDC50: The negative logarithm of the half-maximal degradation concentration. Dmax: The maximum percentage of protein degradation. pEC50: The negative logarithm of the half-maximal effective concentration for cell viability reduction.

The data clearly demonstrates that a PEG linker with four ethylene glycol units (PEG4), as present in this compound, is optimal for potent degradation of BRD3 and BRD4 and for achieving high anti-proliferative activity in AML cell lines. A shorter linker, such as in the PEG2 analog, resulted in a significant loss of degradation efficiency and cellular activity.[3] This underscores the critical role of the linker in enabling the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation.

Experimental Protocols

To facilitate the replication and further investigation of the properties of this compound, detailed methodologies for key experiments are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4) upon treatment with this compound.

-

Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and the vehicle-treated sample.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: MV4;11 or HL-60 cells are seeded in 96-well plates at a suitable density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to the DMSO-treated control. The pEC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Visualizing the Mechanism of Action

The following diagrams illustrate the logical workflow of this compound's mechanism of action and the signaling pathway it perturbs.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

The Emergence of MZP-55: A Technical Guide to its Initial Studies and Discovery

Published: November 20, 2025

Affiliation: Google Research

Abstract

This technical guide details the foundational research and discovery of MZP-55, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's natural protein disposal system to eliminate key cancer-associated proteins, BRD3 and BRD4. This document provides an in-depth overview of the compound's mechanism of action, quantitative biophysical and cellular characteristics, and the detailed experimental protocols utilized in its initial characterization, as established in the primary literature. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the principles of targeted protein degradation and the specific attributes of the this compound compound.

Introduction and Discovery

The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules are designed with two key components: one "warhead" that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the cell's proteasome.

The discovery of this compound was detailed in a seminal 2018 study by Chan et al. in the Journal of Medicinal Chemistry.[1][2] The research aimed to explore how different inhibitor scaffolds and linker attachments impact the efficacy and selectivity of BET protein degraders. This compound was synthesized as part of a series of compounds designed to recruit the von Hippel-Lindau (VHL) E3 ligase to the BET family of proteins, which are critical regulators of oncogene expression, including c-Myc. This compound is composed of a derivative of the tetrahydroquinoline BET inhibitor I-BET726, connected via a polyethylene glycol (PEG) linker to a ligand for VHL (VH032).[1][3] This strategic design resulted in a compound with potent and selective degradation capabilities for BRD3 and BRD4.[1][3]

Mechanism of Action

This compound functions by forming a ternary complex between the target BET protein (specifically BRD3 or BRD4) and the VCB E3 ligase complex (VHL, Elongin C, Elongin B). This proximity, orchestrated by this compound, allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and the subsequent downregulation of target genes like c-Myc.

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data regarding its binding affinity, degradation efficacy, and cellular activity. These findings are summarized in the tables below for clarity and ease of comparison.

Table 1: Biophysical Binding and Ternary Complex Formation

This table outlines the binding affinities of this compound to its individual target proteins (binary binding) and the stability of the crucial ternary complex.

| Parameter | Target | Value | Method | Reference |

| Binary Kd | BRD4 (BD2) | 8 nM | Not Specified | [3] |

| Binary Kd | VHL-EloC-EloB (VCB) | 105 ± 24 nM | Not Specified | |

| Ternary Kd | VCB (in presence of BRD4-BD2) | 180 nM | Not Specified | [3] |

| Cooperativity (α) | VCB:this compound:BRD4-BD2 | 0.6 | Calculated | [3] |

| Ternary Complex t1/2 | VCB:this compound:BRD4-BD2 | 1 s | SPR | [3] |

Kd: Dissociation Constant. A lower value indicates stronger binding. α (Cooperativity): A value < 1 indicates negative cooperativity. t1/2: Dissociation half-life of the ternary complex.

Table 2: Cellular Degradation Potency and Efficacy

This table details the ability of this compound to induce the degradation of BET proteins within cells.

| Parameter | Cell Line | Target | Value | Treatment Time | Reference |

| pDC50 | HeLa | BRD4 | 8.1 | 24 h | [3] |

| Dmax (%) | HeLa | BRD4 | 95% | 24 h | [3] |

| pDC50 | HeLa | BRD3 | 7.7 | 24 h | [3] |

| Dmax (%) | HeLa | BRD3 | 92% | 24 h | [3] |

pDC50: The negative logarithm of the molar concentration of a compound that causes 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 3: Anti-proliferative Activity in Cancer Cell Lines

This table shows the efficacy of this compound in inhibiting the growth of acute myeloid leukemia (AML) cell lines.

| Parameter | Cell Line | Value | Treatment Time | Reference |

| pEC50 | MV4;11 (AML) | 7.31 ± 0.03 | 48 h | |

| pEC50 | HL-60 (AML) | 6.57 ± 0.02 | 48 h |

pEC50: The negative logarithm of the molar concentration of a compound that produces 50% of the maximum possible response (in this case, inhibition of cell viability).

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process to couple the I-BET726 warhead, the PEG linker, and the VHL ligand.

Protocol:

-

Synthesis of Precursors : The I-BET726 derivative, the VHL ligand (VH032), and the polyethylene glycol (PEG) linker are synthesized or procured. The linker is typically functionalized with appropriate reactive groups (e.g., a carboxylic acid and an amine) for subsequent coupling reactions.

-

Amide Coupling : The VHL ligand is coupled to one end of the PEG linker using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).

-

Second Amide Coupling : The resulting VHL-linker intermediate is then coupled to the I-BET726 warhead under similar amide coupling conditions.

-

Purification : The final crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization : The identity and purity of the final this compound compound are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation

Protocol:

-

Cell Culture and Treatment : HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

-

Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA (Bicinchoninic acid) assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (typically 20-30 µg) are denatured in Laemmli sample buffer, separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., Vinculin or GAPDH).

-

The membrane is washed three times with TBST.

-

The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed three times with TBST.

-

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a CCD-based digital imager. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Cell Viability Assay

Protocol:

-

Cell Seeding : MV4;11 or HL-60 cells are seeded into 384-well opaque-walled plates at a density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS and antibiotics.

-

Compound Treatment : Cells are treated with a serial dilution of this compound or 0.05% DMSO as a vehicle control.

-

Incubation : The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

ATP Quantification : After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in the well is added.

-

Lysis and Signal Stabilization : The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition : Luminescence is recorded using a plate reader.

-

Data Analysis : The data is normalized to the DMSO control, and EC50 values are calculated using a nonlinear regression (four-parameter variable slope) model in software such as GraphPad Prism.

Conclusion

The initial studies on this compound successfully established it as a potent and selective degrader of BRD3 and BRD4. Through rigorous biophysical and cell-based assays, its mechanism of action was elucidated, and its efficacy in cancer cell lines was quantified. The detailed protocols provided herein offer a roadmap for the evaluation of similar PROTAC molecules and serve as a foundation for further research into the therapeutic potential of this compound. This work underscores the critical interplay between the warhead, linker, and E3 ligase ligand in designing effective protein degraders and highlights this compound as a valuable chemical probe for studying the biology of BET proteins.

References

- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Monitoring BRD4 Degradation Using MZP-55 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer and inflammation.[1][2] Unlike traditional small molecule inhibitors that only block protein function, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins.[2][3] MZP-55 is a potent and selective PROTAC that mediates the degradation of BRD3 and BRD4.[4][5] This application note provides a detailed protocol for utilizing this compound to induce BRD4 degradation in cultured cells and subsequently detect this degradation using Western blot analysis.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET (Bromodomain and Extra-Terminal domain) proteins.[4][5] By simultaneously binding to both BRD4 and VHL, this compound brings the E3 ligase into close proximity with BRD4.[3] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[3][6] This targeted protein degradation leads to a rapid and sustained loss of BRD4 protein levels within the cell.[7]

Signaling Pathway Diagram

Caption: Mechanism of this compound induced BRD4 degradation.

Experimental Protocols

This section provides a comprehensive protocol for treating cells with this compound and performing a Western blot to analyze BRD4 protein levels.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | Varies | Varies |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Varies |

| Fetal Bovine Serum (FBS) | Varies | Varies |

| Penicillin-Streptomycin | Varies | Varies |

| Phosphate-Buffered Saline (PBS) | Varies | Varies |

| RIPA Lysis and Extraction Buffer | Varies | Varies |

| Protease Inhibitor Cocktail | Varies | Varies |

| Phosphatase Inhibitor Cocktail | Varies | Varies |

| BCA Protein Assay Kit | Varies | Varies |

| 4x Laemmli Sample Buffer | Varies | Varies |

| Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris) | Varies | Varies |

| Tris-Glycine SDS Running Buffer | Varies | Varies |

| PVDF or Nitrocellulose Membranes | Varies | Varies |

| Transfer Buffer | Varies | Varies |

| Blocking Buffer (e.g., 5% non-fat dry milk in TBST) | Varies | Varies |

| Primary Antibody: Anti-BRD4 | Cell Signaling Technology | #13440 |

| Primary Antibody: Anti-β-actin or Anti-GAPDH | Varies | Varies |

| HRP-conjugated Secondary Antibody | Varies | Varies |

| Enhanced Chemiluminescence (ECL) Substrate | Varies | Varies |

| Dimethyl Sulfoxide (DMSO) | Varies | Varies |

Cell Culture and Treatment

-

Cell Seeding: Seed the desired cell line (e.g., HeLa, MV4;11) in appropriate cell culture plates or flasks.[4] Allow cells to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM.[5] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is also recommended to determine the optimal treatment duration.[6][8]

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time points.

Cell Lysis and Protein Quantification

-

Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9][10]

-